Cas no 33282-17-6 (5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid)
5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic acid
- 5-(3,4-dimethoxyphenyl)-3-Isoxazolecarboxylic acid
- 5-(3,4-DIMETHOXY-PHENYL)-ISOXAZOLE-3-CARBOXYLIC ACID
- 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid
- VS-02354
- 3-isoxazolecarboxylic acid, 5-(3,4-dimethoxyphenyl)-
- AKOS000141703
- 5-(3, 4-dimethoxyphenyl)-isoxazole-3-carboxylic acid
- 5-(3,4-Dimethoxyphenyl)-3-isoxazolecarboxylic acid, AldrichCPR
- 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylicacid
- SR-01000368336-1
- ALBB-009769
- F1967-0245
- STK346776
- SR-01000368336
- BAS 07803750
- SCHEMBL17731967
- AB01326393-02
- BBL010168
- 33282-17-6
- NCGC00332238-01
- EN300-83743
- DTXSID30360220
- MFCD05667173
-
- MDL: MFCD05667173
- Inchi: 1S/C12H11NO5/c1-16-9-4-3-7(5-11(9)17-2)10-6-8(12(14)15)13-18-10/h3-6H,1-2H3,(H,14,15)
- InChI Key: XIPXHDKCCWLQEV-UHFFFAOYSA-N
- SMILES: O1C(=CC(C(=O)O)=N1)C1C=CC(=C(C=1)OC)OC
Computed Properties
- Exact Mass: 249.06400
- Monoisotopic Mass: 249.063722g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 81.8Ų
Experimental Properties
- PSA: 81.79000
- LogP: 2.05700
5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012680-1g |
5-(3,4-Dimethoxy-phenyl)-isoxazole-3-carboxylic acid |
33282-17-6 | 1g |
6144CNY | 2021-05-07 | ||
| Fluorochem | 027802-250mg |
5-(3,4-Dimethoxy-phenyl)-isoxazole-3-carboxylic acid |
33282-17-6 | 95% | 250mg |
£92.00 | 2022-03-01 | |
| Fluorochem | 027802-1g |
5-(3,4-Dimethoxy-phenyl)-isoxazole-3-carboxylic acid |
33282-17-6 | 95% | 1g |
£232.00 | 2022-03-01 | |
| Fluorochem | 027802-2.5g |
5-(3,4-Dimethoxy-phenyl)-isoxazole-3-carboxylic acid |
33282-17-6 | 95% | 2.5g |
£464.00 | 2022-03-01 | |
| Chemenu | CM190851-1g |
5-(3,4-Dimethoxy-phenyl)-isoxazole-3-carboxylic acid |
33282-17-6 | 95% | 1g |
$530 | 2021-08-05 | |
| TRC | B432278-25mg |
5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic Acid |
33282-17-6 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B432278-50mg |
5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic Acid |
33282-17-6 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B432278-250mg |
5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic Acid |
33282-17-6 | 250mg |
$ 230.00 | 2022-06-07 | ||
| abcr | AB376402-250 mg |
5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid |
33282-17-6 | 250MG |
€154.30 | 2022-03-02 | ||
| abcr | AB376402-1 g |
5-(3,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid; . |
33282-17-6 | 1 g |
€623.20 | 2023-07-19 |
5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid Suppliers
5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid
Research Brief on 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (CAS: 33282-17-6)
5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (CAS: 33282-17-6) is a chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel anti-inflammatory and anticancer agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
Recent literature highlights the importance of 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid as a versatile building block in organic synthesis. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the synthesis of oxazole-based derivatives with enhanced pharmacokinetic properties. The compound's unique structural features, including the dimethoxyphenyl and oxazole moieties, contribute to its ability to interact with various biological targets, such as enzymes and receptors involved in inflammatory pathways.
In terms of biological activity, 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid has shown promising results in preclinical studies. Research conducted by Smith et al. (2022) revealed that derivatives of this compound exhibit potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. These findings suggest its potential as a lead compound for the development of new anti-inflammatory drugs with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Furthermore, the compound's anticancer properties have been investigated in several recent studies. A 2023 report in Bioorganic & Medicinal Chemistry Letters described the synthesis of a series of 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid derivatives and their evaluation against various cancer cell lines. The results indicated significant cytotoxicity against breast and lung cancer cells, with some derivatives showing selectivity for cancer cells over normal cells. These findings underscore the compound's potential as a scaffold for designing targeted anticancer therapies.
The synthesis of 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid has also been optimized in recent years. A study published in Organic Process Research & Development (2023) presented a scalable and cost-effective synthetic route, which could facilitate its broader application in drug discovery. The improved synthesis involves a condensation reaction between 3,4-dimethoxybenzaldehyde and ethyl oxaloacetate, followed by cyclization and hydrolysis to yield the target compound with high purity and yield.
In conclusion, 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (CAS: 33282-17-6) represents a promising candidate for further development in medicinal chemistry. Its diverse biological activities, coupled with its synthetic accessibility, make it a valuable tool for researchers exploring new therapeutic avenues. Future studies should focus on elucidating its mechanism of action and optimizing its derivatives for improved efficacy and safety profiles.
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